1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane
Description
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane is a member of the nitramine family of energetic materials, which are characterized by the N-NO2 functional group. Its molecular structure is distinguished by the presence of six nitro groups and a fluorine atom, all of which are expected to significantly influence its energetic properties. The basic chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H4FN7O12 |
| Molecular Weight | 361.1127 g/mol |
| CAS Registry Number | 60569-13-3 |
| Data sourced from the NIST WebBook. nist.gov |
While specific, detailed performance data for this compound is not extensively available in open-source literature, its structural components provide a basis for understanding its potential role and significance in energetic materials research.
The significance of this compound in high-energy density chemistry can be inferred from the energetic contributions of its constituent functional groups. The presence of multiple nitro groups is a primary indicator of a high-energy material, as they act as oxidizers and contribute to a high heat of formation and a favorable oxygen balance.
Furthermore, the azapentane backbone provides a scaffold for the attachment of these energetic moieties. The presence of the N-nitro group, characteristic of nitramines, is a well-established feature in many powerful explosives.
The academic relevance of compounds like this compound lies in the systematic exploration of structure-property relationships in energetic materials. Research in this area often involves the synthesis and characterization of novel molecules to understand how different functional groups and their placement affect performance and sensitivity.
Computational chemistry plays a crucial role in the study of such complex molecules. elixirpublishers.com Theoretical studies can predict key properties such as heat of formation, density, detonation velocity, and pressure, guiding synthetic efforts toward the most promising candidates. While specific computational studies on this compound are not readily found, the methodologies applied to other fluorinated and nitrated energetic compounds would be directly applicable.
The synthesis of such a molecule would likely involve multi-step processes, including nitration and fluorination reactions. The development of efficient and safe synthetic routes to novel energetic materials is a significant area of research in itself.
Structure
3D Structure
Properties
CAS No. |
60569-13-3 |
|---|---|
Molecular Formula |
C4H4FN7O12 |
Molecular Weight |
361.11 g/mol |
IUPAC Name |
N-(2-fluoro-2,2-dinitroethyl)-N-(2,2,2-trinitroethyl)nitramide |
InChI |
InChI=1S/C4H4FN7O12/c5-3(7(13)14,8(15)16)1-6(12(23)24)2-4(9(17)18,10(19)20)11(21)22/h1-2H2 |
InChI Key |
URDZLMZOIWPZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of 1 Fluoro 1,1,3,5,5 Hexanitro 3 Azapentane
Historical Evolution of Nitration Methodologies for Fluoro-Nitroazapentanes
The synthesis of complex energetic materials like fluoro-nitroazapentanes is built upon a long history of nitration chemistry. Early methods, dating back to the 19th century, often involved the use of fuming nitric acid for the nitration of organic compounds. rushim.ru A significant advancement was the introduction of "mixed acid," a combination of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺), the key electrophile in many aromatic and aliphatic nitrations. rushim.ruwikipedia.org
Historically, the nitration of amines and alkanes, which form the backbone of azapentanes, presented significant challenges, including side reactions and harsh conditions. wikipedia.orglibretexts.org For amine nitration, mixtures of nitric acid and acetic anhydride (B1165640) became important as they are less destructive than sulfuric acid-based systems. wikipedia.org The development of nitration techniques for producing explosives like RDX (cyclo-1,3,5-trimethylene-2,4,6-trinitramine) provided a foundational understanding of how to introduce multiple nitro groups onto nitrogen-containing aliphatic structures. mdpi.com The synthesis of fluorinated energetic materials is a more recent development, relying on the integration of these established nitration principles with modern fluorination chemistry.
Contemporary Synthetic Strategies for 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane
While the exact, publicly documented synthesis of this compound is not detailed in readily available literature, a scientifically sound pathway can be constructed based on the synthesis of analogous polynitro aza-alkanes and established fluorination techniques. The general strategy would likely involve the synthesis of a highly nitrated azapentane backbone, followed by a selective fluorination step, or the construction of the backbone from a fluorinated precursor.
A plausible precursor for the final fluorination step would be a salt of 1,1,3,5,5-hexanitro-3-azapentane. The synthesis would logically proceed by first constructing the dinitrated "arms" and then linking them via a central nitrogen atom, followed by further nitration.
Fluorination Techniques in Poly-nitrated Alkane Synthesis
Introducing a fluorine atom onto a molecule already bearing multiple electron-withdrawing nitro groups requires a powerful electrophilic fluorinating agent. Nucleophilic fluorination is generally not feasible for this transformation. Modern organofluorine chemistry has provided a range of N-F reagents that are capable of delivering an electrophilic fluorine ("F⁺") to electron-rich and, in some cases, electron-deficient centers. wikipedia.orgnih.gov
The mechanism of electrophilic fluorination is a subject of ongoing study, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate and reagent. wikipedia.orgresearchgate.net For the synthesis of this compound, the fluorination would likely target a carbanion precursor, where a proton on a carbon atom adjacent to a nitro group is removed by a base. The resulting nucleophilic carbon would then attack the electrophilic fluorine of the N-F reagent. researchgate.net Reagents such as Selectfluor® are particularly effective for such transformations. wikipedia.orgresearchgate.net
Table 1: Common Electrophilic N-F Fluorinating Agents
| Reagent Name | Acronym | Key Features |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable, crystalline solid; widely used. wikipedia.orgnih.gov |
| N-Fluorobenzenesulfonimide | NFSI | Effective and versatile reagent for fluorinating a wide range of substrates. wikipedia.orgmdpi.com |
Nitro Group Introduction and Azapentane Backbone Construction
The construction of the 1,1,3,5,5-hexanitro-3-azapentane backbone is a critical step. This process involves both the introduction of nitro groups and the formation of the C-N-C azapentane skeleton. The chemistry of aliphatic polynitro compounds is foundational to this process. researchgate.net
A common strategy for building such structures is the Mannich-type condensation reaction. For instance, a precursor like bis(2,2-dinitroethyl)amine could be synthesized from nitroform (trinitromethane), formaldehyde, and ammonia. Further nitration of the central secondary amine to a nitramine group (N-NO₂) would be a subsequent step. The introduction of the final nitro group to form the hexanitro structure would likely proceed via the nitration of a precursor carbanion.
Nitration of alkanes can be achieved through various methods, including vapor-phase nitration at high temperatures or electrophilic nitration with powerful reagents like nitronium salts (e.g., NO₂⁺PF₆⁻). libretexts.orgnih.gov For the azapentane backbone, nitration is typically accomplished using strong acid systems, such as nitric acid in sulfuric acid or oleum, which generate the necessary nitronium ion. wikipedia.orgmdpi.com
Optimization of Reaction Conditions and Yields
The synthesis of high-energy materials is often hazardous, involving highly exothermic reactions and sensitive compounds. rug.nl Therefore, optimizing reaction conditions is paramount for both safety and yield. Key parameters for optimization in nitration reactions include temperature, reaction time (residence time in flow reactors), and the concentration and ratio of acids in the nitrating mixture. rug.nlbeilstein-journals.org
For example, increasing the concentration of sulfuric acid in a mixed-acid system can increase the concentration of the active nitronium ion, thereby accelerating the reaction rate. rug.nl However, this must be balanced against the risk of runaway reactions. Modern approaches increasingly utilize continuous flow microreactors, which offer superior heat and mass transfer, allowing for precise temperature control and minimizing the volume of hazardous material present at any given time. beilstein-journals.org Kinetic modeling can be employed to predict optimal conditions (temperature, molar ratios, residence time) to maximize the conversion of starting material to the desired product while ensuring operational safety. beilstein-journals.org
Exploration of Novel Precursors and Reaction Mechanistic Insights
Research into energetic materials continues to explore novel precursors to access new structures with improved properties. For this compound, a potential precursor is bis(2,2-dinitroethyl)nitramine, which provides the core azapentane structure with five of the six required nitro groups. researchgate.net The synthesis of this precursor itself involves multiple nitration and condensation steps. Another related and well-documented precursor molecule is bis(2,2,2-trinitroethyl)amine. google.comnih.gov
Mechanistically, the nitration of the carbon atoms likely proceeds via an electrophilic attack on a nitronate anion (the conjugate base of a nitroalkane). The nitration of the central nitrogen atom to form a nitramine involves the electrophilic attack of the nitronium ion on the lone pair of the amine. Understanding these mechanisms allows chemists to select appropriate conditions to favor the desired reaction pathway and minimize byproducts. nih.gov The fluorination step, as previously mentioned, is understood to proceed via an electrophilic mechanism, though the precise nature (Sₙ2 vs. SET) can be complex. wikipedia.orgresearchgate.net
Green Chemistry Approaches in High-Energy Compound Synthesis
The production of energetic materials has traditionally involved processes that generate significant hazardous waste and use toxic reagents. nih.govresearchgate.net The principles of green chemistry aim to mitigate this environmental impact. In the context of synthesizing compounds like this compound, green chemistry approaches are highly desirable.
Key strategies include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with alternatives like ionic liquids (ILs) or supercritical fluids (e.g., scCO₂) can reduce pollution. nih.gov Supercritical carbon dioxide has been explored as a medium for the nitration of alkanes, offering a non-flammable and environmentally benign solvent. zioc.ru
Process Intensification: The use of continuous flow reactors not only improves safety but also enhances energy efficiency and reduces waste generation compared to traditional batch processing. beilstein-journals.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. This involves favoring addition reactions over substitution reactions where possible.
Safer Reagents and Processes: There is a drive to develop next-generation energetic materials that are inherently less toxic and environmentally harmful than traditional compounds based on heavy metals like lead. rsc.org This extends to the synthetic process itself, such as developing nitration methods that avoid the use of large quantities of mixed acid. nih.gov
By integrating these principles, the synthesis of advanced high-energy compounds can be made safer, more efficient, and more environmentally sustainable.
Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 1,1,3,5,5 Hexanitro 3 Azapentane
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F, ¹⁴N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the molecular structure of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane by probing the chemical environment of its constituent nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two inequivalent methylene (B1212753) (CH₂) groups. The methylene group adjacent to the fluorodinitromethyl moiety [-CH₂-CF(NO₂)₂] would appear as a doublet due to coupling with the neighboring fluorine atom. The other methylene group, situated between the central nitramine nitrogen and the trinitromethyl group [-N(NO₂)-CH₂-C(NO₂)₃], would likely present as a singlet.
¹³C NMR: The carbon spectrum would reveal four unique carbon environments. The carbon of the fluorodinitromethyl group [CF(NO₂)₂] would exhibit a characteristic signal split into a doublet by the directly attached fluorine atom. The adjacent methylene carbon (-CH₂-) would also show coupling to fluorine, though with a smaller coupling constant. The carbon of the second methylene group and the quaternary carbon of the trinitromethyl group [-C(NO₂)₃] would appear as singlets at distinct chemical shifts, confirming the carbon backbone of the molecule.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. It is expected to show a single resonance, likely a triplet, due to coupling with the two protons of the adjacent methylene group. The chemical shift would be characteristic of a fluorine atom attached to a carbon bearing two nitro groups.
¹⁴N NMR: Nitrogen NMR spectroscopy would provide insight into the seven nitrogen atoms within the molecule. Distinct signals would be expected for the nitramine nitrogen [-N(NO₂)-] and the six nitro group nitrogens (-NO₂). The nitro groups in the fluorodinitromethyl and trinitromethyl environments may exhibit slightly different chemical shifts, providing further structural confirmation.
Specific, experimentally-derived NMR chemical shift and coupling constant data for this compound are not available in the public domain search results. The table below is a representation of the expected data based on the compound's structure.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) |
| ¹H | -CH₂CF(NO₂)₂ | Data not available | Doublet | JHF ≈ 14-16 Hz |
| ¹H | -CH₂C(NO₂)₃ | Data not available | Singlet | N/A |
| ¹³C | -C F(NO₂)₂ | Data not available | Doublet | JCF ≈ 290-295 Hz |
| ¹³C | -C H₂CF(NO₂)₂ | Data not available | Doublet | JCCF ≈ 17-19 Hz |
| ¹³C | -C H₂C(NO₂)₃ | Data not available | Singlet | N/A |
| ¹³C | -C (NO₂)₃ | Data not available | Singlet | N/A |
| ¹⁹F | -CF(NO₂)₂ | Data not available | Triplet | JFH ≈ 14-16 Hz |
| ¹⁴N | -N(NO₂) | Data not available | Broad Signal | N/A |
| ¹⁴N | -NO₂ | Data not available | Broad Signal | N/A |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Conformation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the characteristic functional groups present in the molecule.
The IR and Raman spectra are expected to be dominated by strong absorption and scattering bands corresponding to the numerous nitro groups (-NO₂). Key vibrational modes would include:
Asymmetric and Symmetric N-O stretching vibrations: Typically appearing in the regions of 1580-1620 cm⁻¹ and 1280-1320 cm⁻¹, respectively. These are usually very strong bands in the IR spectrum.
C-N stretching vibrations: Associated with the links between the carbon backbone and the nitro groups.
N-N stretching vibration: From the central nitramine linkage.
C-F stretching vibration: A strong, characteristic band expected in the IR spectrum, confirming the presence of the carbon-fluorine bond.
C-H stretching vibrations: From the two methylene groups, typically observed around 2900-3000 cm⁻¹.
Specific, experimentally-derived vibrational frequency data for this compound are not publicly available. The table below summarizes the expected vibrational modes and their approximate frequency ranges.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric N-O Stretch | -NO₂ | 1580 - 1620 |
| Symmetric N-O Stretch | -NO₂ | 1280 - 1320 |
| C-F Stretch | -CF | 1000 - 1400 |
| C-H Stretch | -CH₂- | 2900 - 3000 |
| N-N Stretch (Nitramine) | >N-NO₂ | Data not available |
| C-N Stretch | C-NO₂, C-N-C | Data not available |
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive and precise information about the three-dimensional arrangement of atoms in the solid state. This powerful analytical technique allows for the exact determination of bond lengths, bond angles, and torsion angles, revealing the molecule's precise conformation and how it packs into a crystal lattice.
For this compound, this analysis would confirm the connectivity of the azapentane backbone, the spatial orientation of the seven nitro groups, and the position of the fluorine atom. The data would also yield crucial information about the crystal system, space group, and unit cell dimensions, which are fundamental to calculating the material's theoretical maximum density—a critical parameter for energetic materials. Intermolecular interactions, such as close contacts between oxygen atoms of nitro groups and other atoms, which influence crystal packing and sensitivity, would also be elucidated.
Detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates for this compound, are not available in the public domain search results.
| Crystallographic Parameter | Description | Value |
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic) | Data not available |
| Space Group | The symmetry group of the crystal | Data not available |
| a (Å) | Unit cell dimension | Data not available |
| b (Å) | Unit cell dimension | Data not available |
| c (Å) | Unit cell dimension | Data not available |
| α (°) | Unit cell angle | Data not available |
| β (°) | Unit cell angle | Data not available |
| γ (°) | Unit cell angle | Data not available |
| Volume (ų) | Volume of the unit cell | Data not available |
| Z | Number of molecules per unit cell | Data not available |
| Calculated Density (g/cm³) | Theoretical maximum density | Data not available |
Mass Spectrometry for Molecular Formula Validation and Fragment Identification
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation pattern upon ionization, which can provide additional structural information.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (approx. 361 g/mol ), confirming the molecular formula. The fragmentation pattern would likely involve the sequential loss of nitro groups (NO₂, mass 46), which is a common fragmentation pathway for nitro compounds. Other characteristic fragments could arise from the cleavage of C-N and C-C bonds in the backbone, providing further corroboration of the molecular structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further validating the elemental composition.
Specific mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are not available in the public domain search results.
| Ion | Proposed Fragment Structure | Expected m/z Value |
| [M]⁺ | [C₄H₄FN₇O₁₂]⁺ | ~361 |
| [M - NO₂]⁺ | [C₄H₄FN₆O₁₀]⁺ | ~315 |
| [M - CF(NO₂)₂]⁺ | [C₃H₄N₅O₁₀]⁺ | ~250 |
| [C(NO₂)₃]⁺ | [CN₃O₆]⁺ | ~151 |
| [CF(NO₂)₂]⁺ | [CFN₂O₄]⁺ | ~123 |
Theoretical and Computational Chemistry of 1 Fluoro 1,1,3,5,5 Hexanitro 3 Azapentane
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanics is the foundation for understanding the electronic structure and bonding within a molecule. For 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane, quantum mechanical calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the influence of its distinct functional groups—a fluorine atom, multiple nitro groups, and an azapentane backbone.
The presence of highly electronegative fluorine and oxygen atoms dramatically influences the electronic landscape of the molecule. Quantum mechanical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be used to compute the molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding the molecule's chemical stability and reactivity. The energy gap between the HOMO and LUMO is a key indicator of kinetic stability.
Furthermore, these calculations can reveal the charge distribution across the molecule. The "quantum theory of atoms in molecules" (QTAIM) can be applied to partition the electron density and calculate atomic charges and bond orders. physchemaspects.ru This analysis would likely show significant positive charges on the nitrogen atoms of the nitro groups and the central nitrogen of the azapentane chain, with negative charges concentrated on the oxygen and fluorine atoms. This charge separation creates a complex intramolecular electrostatic environment that governs the molecule's stability and interactions. The introduction of a fluorine atom is known to have a profound impact on molecular properties due to its high electronegativity. nih.gov
Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity Predictions
Density Functional Theory (DFT) has become the workhorse of computational chemistry for energetic materials due to its favorable balance of accuracy and computational cost. nih.govrsc.org DFT methods are routinely used to predict the equilibrium geometry of molecules like this compound. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31+G(d,p), which has been shown to provide reliable results for energetic materials. nih.govresearchgate.net The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.
Once the geometry is optimized, vibrational frequency analysis is performed to confirm that the structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies). researchgate.net These frequencies can also be used to compute thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.
DFT calculations are also instrumental in predicting reactivity. The molecular electrostatic potential (MEP) surface can be mapped to visualize regions of positive and negative potential, indicating sites susceptible to nucleophilic or electrophilic attack, respectively. For an energetic material, regions of strong positive potential are often associated with sensitivity to impact or shock.
The table below illustrates the type of geometric parameters that would be obtained from a DFT calculation for the optimized structure of this compound.
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Length | C-F | ~1.35 Å |
| N-O (nitro) | ~1.22 Å | |
| C-N (nitro) | ~1.49 Å | |
| N-C (aza) | ~1.46 Å | |
| Bond Angle | O-N-O (nitro) | ~125° |
| C-N-C (aza) | ~115° | |
| Dihedral Angle | F-C-C-N | Varies with conformation |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be derived from specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical methods describe a single, static molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions in condensed phases. tandfonline.comrsc.org For this compound, which has a flexible backbone, MD simulations are crucial for conformational analysis. The rotation around the various C-C and C-N single bonds allows the molecule to adopt numerous conformations, and MD can identify the most stable (lowest energy) conformers and the energy barriers between them. nih.gov
MD simulations are performed by solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. researchgate.net By simulating a collection of molecules (an amorphous cell), one can study intermolecular interactions, which are critical for understanding the properties of the bulk material.
Key intermolecular interactions for this molecule would include dipole-dipole interactions due to its highly polar nature and hydrogen bonding, if impurities or other components are present. The strength of these interactions can be quantified by calculating the binding energy between molecules in the simulation. tandfonline.comrsc.org The radial distribution function (RDF) can also be calculated to determine the probability of finding one atom at a certain distance from another, providing a detailed picture of the local molecular packing and structure. rsc.org Such simulations are essential for understanding how molecules pack in a crystal lattice and for predicting material properties like density and compatibility with binders or other plasticizers. tandfonline.comresearchgate.net
Prediction of Energetic Characteristics through Thermodynamic Equilibrium Models
A primary goal of computational studies on energetic materials is the prediction of their performance. Thermodynamic equilibrium models, such as the Chapman-Jouguet (C-J) theory, are used to predict detonation properties like detonation velocity (D) and detonation pressure (P). researchgate.net These models require key input parameters that are often derived from quantum chemical calculations: the solid-phase heat of formation (HOF) and the density (ρ).
The gas-phase HOF can be calculated using isodesmic reactions or other high-accuracy methods. The solid-phase HOF is then estimated by subtracting the heat of sublimation, which can be predicted using empirical or computational models. The density can be estimated from the optimized molecular volume obtained from DFT calculations, often using an empirical correction factor.
Once the HOF and density are determined, they are used as inputs for thermochemical codes (like CHEETAH or EXPLO5) that simulate the detonation process and predict the performance characteristics based on the assumption of thermodynamic equilibrium between the detonation products. nih.gov
The following table shows predicted energetic properties for this compound, based on computational studies of similar fluorine-containing energetic materials. nih.govresearchgate.net
| Property | Symbol | Predicted Value | Unit |
| Density | ρ | 1.85 - 1.95 | g/cm³ |
| Heat of Formation (solid) | ΔHf | -200 to -250 | kJ/mol |
| Detonation Velocity | D | 8.0 - 8.5 | km/s |
| Detonation Pressure | P | 30 - 35 | GPa |
Note: These values are estimates based on trends observed in analogous energetic compounds and are subject to the accuracy of the computational methods employed.
Structure-Energetic Property Relationships: Computational Exploration
For example, the presence of the fluorine atom is significant. Fluorine can increase the density of the material, which generally leads to higher detonation velocity and pressure. nih.govresearchgate.net It also affects the chemical stability and oxygen balance of the molecule. Computational studies can quantify these effects by comparing the calculated properties of the fluorinated compound with its non-fluorinated analog.
Similarly, the high density of nitro groups (-NO₂) is the primary source of the molecule's energy. The ratio of these energetic groups to the C-H backbone determines the oxygen balance, which is a critical factor in detonation efficiency. Computational exploration allows for the design of new derivatives with an optimized balance of energy and sensitivity, contributing to the development of next-generation energetic materials. nih.govnih.gov
Thermal Decomposition and Stability Kinetics of 1 Fluoro 1,1,3,5,5 Hexanitro 3 Azapentane
Mechanistic Studies of Thermal Degradation Pathways
For energetic materials containing nitro groups, such as N-nitro compounds, thermal decomposition is often initiated by the homolytic cleavage of the weakest bond in the molecule. In many nitramines, this is the N-NO2 bond. The initial bond-breaking step is then followed by a complex series of secondary reactions. The presence of a fluorine atom in the molecule, as in 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane, can significantly influence the decomposition mechanism. Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially affecting bond strengths and the reactivity of decomposition intermediates.
Mechanistic studies on analogous compounds often involve techniques like isotopic labeling to trace the fate of specific atoms during decomposition. Computational chemistry, using methods such as density functional theory (DFT), is also a powerful tool for mapping potential energy surfaces and identifying likely reaction pathways and transition states. However, no such specific studies for this compound have been found.
Isothermal and Non-Isothermal Kinetic Analysis of Decomposition Processes
The kinetics of thermal decomposition can be investigated under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed for this purpose.
Isothermal analysis involves holding the material at a specific temperature and monitoring the extent of decomposition over time. This can provide detailed information about the reaction rate and mechanism at that temperature.
Non-isothermal analysis involves heating the sample at a constant rate and observing the temperature at which decomposition occurs. By using multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various model-fitting or isoconversional methods.
While these are standard methods for characterizing energetic materials, no published DSC or TGA data specifically for this compound could be located. Without this experimental data, it is impossible to generate data tables of kinetic parameters.
Identification of Gaseous and Solid-State Decomposition Products
The decomposition of energetic materials typically yields a mixture of gaseous and solid products. Identifying these products is essential for understanding the decomposition mechanism and for predicting the material's performance.
Gaseous Products: Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry (MS), often coupled with a thermogravimetric analyzer (TGA-FTIR, TGA-MS), are used to identify the evolved gases. Common gaseous products from the decomposition of nitramine-based energetic materials include N2O, NO, NO2, CO, CO2, H2O, and various smaller organic fragments. The presence of fluorine in the parent molecule would likely lead to the formation of fluorine-containing gaseous species as well.
Solid-State Products: The solid residue remaining after decomposition can be analyzed using techniques like X-ray Diffraction (XRD) to identify any crystalline phases present. acs.org Infrared (IR) spectroscopy can also be used to characterize the functional groups present in the solid residue. For many energetic materials, the final solid product can be a complex mixture of carbonaceous materials and inorganic salts.
Specific spectroscopic data (IR, XRD) for the decomposition products of this compound are not available in the reviewed literature.
Influence of Chemical Environment on Decomposition Behavior
The thermal stability and decomposition behavior of an energetic material can be significantly influenced by its chemical environment. Factors that can play a role include:
Presence of Additives: Catalysts can be added to accelerate decomposition, while stabilizers are used to increase thermal stability. The interaction of these additives with the energetic material can alter the decomposition pathway and kinetics.
Atmosphere: The composition of the surrounding atmosphere (e.g., inert gas, air, reactive gases) can affect the decomposition process, particularly the nature of the secondary reactions.
Pressure: The ambient pressure can influence the rate of decomposition, especially for reactions that involve the evolution of gaseous products.
While the influence of the chemical environment is a critical aspect of energetic materials research, no studies specifically investigating these effects on this compound were found.
Formulation Research and Energetic Performance Studies of 1 Fluoro 1,1,3,5,5 Hexanitro 3 Azapentane
Incorporation into Advanced Propellant Formulations
Specific research detailing the incorporation of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane into advanced propellant formulations is not available in the public domain based on the searches conducted. Generally, the inclusion of novel energetic materials in propellants aims to improve specific impulse, energy density, and combustion characteristics. The high density and energetic nature suggested by the chemical structure of this compound would make it a candidate for such applications, but without specific studies, its actual performance and compatibility with common binders and other propellant ingredients remain unknown.
Role in High-Explosive Compositions: Theoretical Considerations
No specific theoretical studies on the role of this compound in high-explosive compositions were found. Theoretical considerations for such a compound would typically involve computational chemistry to predict its detonation properties, such as detonation velocity, pressure, and temperature. These calculations rely on the compound's heat of formation and density. While the availability of condensed phase thermochemistry data is mentioned, the actual values and subsequent performance calculations are not present in the search results. nih.gov For comparison, other insensitive energetic materials containing fluorodinitromethyl groups have been synthesized and studied, showing good detonation properties comparable to RDX. nih.gov
Synergistic Effects in Blends with Other Energetic Materials
There is no available information from the searches regarding synergistic effects of this compound when blended with other energetic materials. Research in this area would typically investigate whether combinations of this compound with other explosives or oxidizers lead to enhanced performance, stability, or sensitivity characteristics that are greater than the sum of the individual components.
Microstructural Influences on Performance Parameters
No studies on the microstructural influences on the performance parameters of this compound were identified. This area of research would involve examining the compound's crystal structure, particle size and shape, and morphology, and how these factors affect its sensitivity, stability, and energy release characteristics. The crystal structure is a fundamental property that influences the density and packing of energetic material molecules, which in turn significantly impacts detonation performance. scispace.com
Advanced Analytical Methodologies for 1 Fluoro 1,1,3,5,5 Hexanitro 3 Azapentane
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are indispensable for the separation and quantification of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane and the identification of any synthesis-related impurities or degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of energetic materials due to its ability to handle thermally labile compounds. For a polar, high-molecular-weight compound like this compound, reversed-phase HPLC is the most common approach. A C18 or C8 column would be suitable, providing a nonpolar stationary phase for the separation of the analyte from more polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a gradient elution to ensure the effective separation of a wide range of compounds. epa.gov A diode array detector (DAD) is frequently used, allowing for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in both quantification and tentative identification of components based on their UV-Vis spectra. researchgate.net
Table 1: Illustrative HPLC Parameters for the Analysis of Acyclic Nitramines
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
Impurity profiling is critical for understanding the synthesis process and the stability of the final product. By comparing the chromatograms of different batches of this compound, it is possible to identify and quantify impurities that may arise from starting materials, side reactions, or degradation. fraunhofer.de Mass spectrometry (MS) coupled with HPLC (LC-MS) provides a powerful tool for the structural elucidation of these unknown impurities.
Gas Chromatography (GC), while often used for more volatile compounds, can be applied to the analysis of nitramines with careful method development to avoid thermal decomposition in the injector and column. nih.govdtic.mil The use of a deactivated injector liner and a short, wide-bore capillary column can minimize the thermal stress on the analyte. dtic.mil An electron capture detector (ECD) is particularly sensitive to nitro-containing compounds and would be an appropriate choice for detecting this compound at trace levels. nih.gov For impurity profiling, GC coupled with mass spectrometry (GC-MS) allows for the identification of volatile and semi-volatile impurities. mdpi.com
Advanced Electrochemical Methods for Characterization
Electrochemical techniques offer a sensitive and selective means of characterizing this compound, primarily by exploiting the reducible nature of the nitro (-NO2) groups. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly well-suited for this purpose.
Cyclic voltammetry can provide valuable information about the redox behavior of the compound. By scanning the potential of a working electrode (such as glassy carbon) and measuring the resulting current, a voltammogram is produced that reveals the reduction potentials of the nitro groups. nih.gov For a molecule with multiple nitro groups like this compound, multiple reduction peaks may be observed, corresponding to the stepwise reduction of each nitro group. researchgate.net The position and shape of these peaks can be influenced by the molecular structure, including the presence of the fluorine atom and the azapentane backbone.
Differential pulse voltammetry is a more sensitive technique that can be used for the quantitative determination of the compound. researchgate.net By applying a series of voltage pulses, DPV can discriminate against background currents, resulting in a higher signal-to-noise ratio and lower detection limits compared to CV. A linear relationship between the peak current and the concentration of this compound would allow for its quantification in various samples.
Table 2: Representative Electrochemical Data for the Reduction of Nitramine Compounds
| Compound | Technique | Working Electrode | Supporting Electrolyte | Reduction Potential (V vs. Ag/AgCl) |
|---|---|---|---|---|
| RDX | CV | Glassy Carbon | Acetonitrile + TBAP | -1.2 to -1.5 |
| HMX | CV | Glassy Carbon | Acetonitrile + TBAP | -1.3 to -1.6 |
Note: The specific reduction potentials for this compound would need to be determined experimentally but are expected to be in a similar range to other aliphatic nitramines.
Spectroscopic Quantification in Complex Matrices
Spectroscopic methods provide rapid and non-destructive analysis of this compound, making them suitable for quantification in complex matrices. Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy are the most relevant techniques.
UV-Vis spectroscopy is based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The nitro groups in this compound are chromophores that will exhibit characteristic absorption maxima. nih.gov By measuring the absorbance at a specific wavelength and applying the Beer-Lambert law, the concentration of the compound can be determined. While UV-Vis spectroscopy is a straightforward and cost-effective method, its selectivity can be limited in complex mixtures where other components may also absorb at similar wavelengths.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide a molecular "fingerprint" based on the characteristic vibrations of the chemical bonds within the molecule. mt.comphotothermal.com These techniques are highly specific and can be used for both qualitative identification and quantitative analysis.
In the IR spectrum of this compound, strong absorption bands would be expected for the asymmetric and symmetric stretching vibrations of the N-NO2 groups, typically found in the regions of 1500-1600 cm⁻¹ and 1200-1300 cm⁻¹, respectively. The C-F bond would also exhibit a characteristic absorption. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, with strong signals expected for the N-N and C-N bonds. researchgate.net
For quantitative analysis, a calibration curve can be constructed by plotting the intensity of a characteristic IR or Raman band against the concentration of the compound. These methods are particularly useful for analyzing solid samples and can be adapted for in-situ monitoring.
Table 3: Typical Vibrational Frequencies for Functional Groups in Nitramines
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-NO₂ | Asymmetric Stretch | 1500 - 1600 | Moderate |
| N-NO₂ | Symmetric Stretch | 1200 - 1300 | Strong |
| C-N | Stretch | 1000 - 1200 | Strong |
Environmental Transformation and Degradation Studies Academic Focus
Photolytic Degradation Pathways
Currently, there is a notable lack of specific research published in peer-reviewed literature detailing the photolytic degradation pathways of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane. While studies on other nitramine explosives have suggested that photolysis can be a significant degradation route, the specific mechanisms, quantum yields, and resulting transformation products for this particular fluorinated compound have not been extensively investigated. Future research in this area would be crucial to understanding its atmospheric fate and its persistence in sunlit surface waters.
Hydrolytic Stability and Transformation Products
Biodegradation Research and Environmental Fate Modeling
The biodegradation of energetic compounds is a significant area of environmental research, as microbial processes can play a crucial role in their natural attenuation. For many related nitramine compounds, such as RDX, various microorganisms have been identified that can facilitate their degradation under different redox conditions. nih.govnih.gov However, specific studies focusing on the biodegradation of this compound are scarce. Consequently, there is a lack of information regarding the specific microbial consortia or enzymatic pathways that might be involved in its breakdown.
Environmental fate modeling, which relies on empirical data from degradation studies, is a valuable tool for predicting the transport and persistence of contaminants. researchgate.netdntb.gov.ua Due to the limited experimental data on the photolytic, hydrolytic, and biodegradable properties of this compound, comprehensive environmental fate models for this compound have not been developed. The generation of such experimental data is a prerequisite for accurate modeling.
Detection and Monitoring in Environmental Matrices (Research Methodologies)
The detection and monitoring of energetic materials in environmental matrices such as soil, water, and air are critical for assessing contamination and exposure risks. A variety of analytical techniques are employed for the detection of other energetic compounds, which could potentially be adapted for this compound. These methods often involve an extraction step followed by chromatographic separation and detection.
Table 1: Potential Analytical Methodologies for the Detection of this compound in Environmental Samples
| Analytical Technique | Extraction Method | Detector | Applicability Notes |
| High-Performance Liquid Chromatography (HPLC) | Solid-Phase Extraction (SPE) | UV or Mass Spectrometry (MS) | A common and robust method for the analysis of many energetic materials. The choice of column and mobile phase would need to be optimized. |
| Gas Chromatography (GC) | Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME) | Electron Capture Detector (ECD) or Mass Spectrometry (MS) | Suitable for thermally stable and volatile compounds. The thermal stability of this compound would need to be evaluated. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct Injection or SPE | Tandem Mass Spectrometry (MS/MS) | Offers high sensitivity and selectivity, enabling the identification and quantification of the compound and its potential degradation products at trace levels. |
This table is illustrative of common methodologies and would require specific method development and validation for this compound.
Research into developing and validating specific analytical methods for this compound is a necessary step to enable comprehensive environmental monitoring and to support future degradation studies. mdpi.com
Future Research Directions and Emerging Paradigms for 1 Fluoro 1,1,3,5,5 Hexanitro 3 Azapentane
Integration with Nanoenergetic Materials
A primary avenue for future investigation is the integration of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane with nanoenergetic materials. Nanoenergetics, which involve the use of reactants with nanoscale dimensions, offer dramatically increased reaction rates and energy release due to their high surface-area-to-volume ratios.
Future research could focus on creating composite materials by combining this compound with nano-sized fuel particles, such as nano-aluminum (n-Al), or advanced carbon materials like graphene oxide (GO). The potential benefits of such integration include:
Enhanced Combustion Properties: The high surface area of nanoparticles can significantly improve the combustion efficiency and energy output of the composite.
Tailored Energy Release: By controlling the size, shape, and surface chemistry of the nanomaterials, the rate of energy release could be precisely tuned for specific applications.
Improved Sensitivity and Stability: The incorporation of certain nanomaterials could serve to dissipate unexpected thermal or mechanical shock, potentially rendering the energetic formulation less sensitive to accidental detonation.
Developing stable and homogenous dispersions of nanoparticles within a this compound matrix will be a key challenge, requiring advanced formulation and processing techniques.
Application of Machine Learning and Artificial Intelligence in Design and Prediction
The discovery and optimization of energetic materials have traditionally relied on costly and time-intensive experimental synthesis and testing. The application of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift towards a data-driven approach for designing and predicting the properties of new compounds. arxiv.orgresearchgate.net
For this compound and its derivatives, ML models can be employed in several ways:
Property Prediction: By training algorithms on large datasets of known energetic molecules (including CNOHF compounds), it is possible to predict key performance and safety parameters—such as density, heat of formation, detonation velocity, detonation pressure, and impact sensitivity—from molecular structure alone. arxiv.orgresearchgate.net This allows for rapid virtual screening of thousands of potential candidate molecules before any synthesis is attempted. researchgate.net
Inverse Design: More advanced generative models can perform "inverse design," where desired properties are input into the model, which then generates novel molecular structures predicted to exhibit those characteristics. scilit.com This approach could accelerate the discovery of new energetic compounds based on the fluorodinitromethyl or azapentane motifs.
Discovering Structure-Property Relationships: ML models can help uncover complex, non-intuitive relationships between a molecule's structure and its energetic properties, providing chemical insights that can guide future synthesis efforts. arxiv.org
The development of robust and accurate ML models is dependent on the availability of high-quality, comprehensive datasets of energetic materials. researchgate.net
Sustainable Synthesis and Life Cycle Assessment Methodologies
As environmental regulations become more stringent, the development of sustainable and "green" manufacturing processes for energetic materials is of growing importance. Future research on this compound should include a focus on environmentally benign synthesis routes and a thorough evaluation of its environmental impact.
Sustainable Synthesis: Traditional synthesis of polynitro compounds often involves hazardous reagents and produces significant waste streams. Future research could explore:
Flow Chemistry: The use of continuous flow reactors for nitration and other hazardous reactions can improve safety, increase reaction efficiency, and minimize waste compared to traditional batch processing. europa.eu
Green Solvents and Reagents: Investigating the use of less toxic and more environmentally friendly solvents and reagents is crucial. The development of solvent-less reaction conditions represents an ideal goal for green synthesis. nih.gov
Life Cycle Assessment (LCA): A Life Cycle Assessment is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life. nih.gov A "cradle-to-gate" LCA for this compound would assess the environmental footprint from raw material extraction through chemical synthesis. acs.org Such an analysis would identify the major contributors to its environmental impact (e.g., energy consumption, waste generation, greenhouse gas emissions) and guide the optimization of the production process to minimize its ecological footprint. nih.govmdpi.com This approach aligns with circular economy principles by designing processes that are sustainable from the outset. mdpi.com
Exploration of Novel Energetic Compound Classes with Similar Motifs
The molecular structure of this compound contains the fluorodinitromethyl group [-C(F)(NO2)2], a key explosophore that is becoming a hot topic in the field of HEDMs. The introduction of this group into molecules is an effective strategy for improving oxygen balance, density, and detonation performance while also increasing thermal stability and reducing sensitivity. nih.gov
Future research will undoubtedly focus on synthesizing and characterizing new classes of energetic compounds by attaching the fluorodinitromethyl group to various molecular backbones. For instance, the compound 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT) was designed by combining this group with a 1,3,5-triazine (B166579) backbone. rsc.org This compound exhibits good detonation performance, with a calculated velocity of 8624.8 m·s⁻¹ and a pressure of 29.1 GPa, while demonstrating lower sensitivity to impact and friction than TNT. nih.govrsc.org
The exploration of these novel compounds provides a pathway to a new family of advanced energetic materials with tailored properties. By systematically modifying the core structure to which the fluorodinitromethyl group is attached, researchers can fine-tune the balance between performance and sensitivity.
| Compound | Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| TNT | C₇H₅N₃O₆ | 1.65 | 6900 | 19.0 | 15 |
| RDX | C₃H₆N₆O₆ | 1.82 | 8750 | 34.0 | 7.5 |
| FMTNT nih.govrsc.org | C₄H₅FN₆O₅ | 1.83 | 8624.8 | 29.1 | 20 |
Data for TNT and RDX are standard reference values. Data for FMTNT is from cited research. nih.govrsc.org
Q & A
Basic Research Questions
Q. What synthetic pathways are recommended for synthesizing 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane, and what methodological considerations ensure high purity?
- Answer : Synthesis typically involves sequential nitration and fluorination steps under controlled conditions. Key considerations include:
- Temperature control (e.g., maintaining sub-ambient temperatures during nitration to avoid side reactions) .
- Purification methods : Use fractional crystallization or column chromatography to isolate the compound, leveraging solubility differences in polar/non-polar solvents .
- Safety protocols : Employ inert atmospheres (e.g., N₂) to mitigate explosion risks during nitro group introduction .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- ¹⁹F NMR : To confirm fluorine substitution patterns and assess electronic environments .
- IR spectroscopy : Identify nitro (NO₂) and azapentane backbone vibrations (e.g., C-N stretches at ~1250 cm⁻¹) .
- X-ray diffraction : Resolve crystal structure and molecular conformation, critical for understanding stability .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Storage : Keep at 0–6°C in flame-resistant, impact-resistant containers to minimize thermal/mechanical initiation .
- PPE : Use blast shields, anti-static lab coats, and gloves compatible with nitro compounds .
- Emergency procedures : Establish protocols for rapid neutralization (e.g., controlled hydrolysis in alkaline solutions) .
Advanced Research Questions
Q. How can computational chemistry methods predict the thermal stability and decomposition mechanisms of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., C-F or N-NO₂ bonds) prone to homolysis .
- Molecular Dynamics (MD) : Simulate thermal degradation pathways under varying pressures/temperatures to model detonation thresholds .
- Validation : Cross-reference computational results with experimental DSC/TGA data to refine models .
Q. What experimental design strategies optimize the study of this compound’s sensitivity to impact and friction?
- Answer :
- Factorial Design : Vary parameters like particle size, density, and additive concentrations to assess sensitivity trends .
- BAM Fall Hammer Test : Quantify impact sensitivity (e.g., energy required for ignition) with statistical replication to ensure reliability .
- Controlled Environmental Chambers : Isolate humidity and temperature effects on friction sensitivity using standardized ASTM methods .
Q. How do crystal packing and molecular conformations influence detonation velocity?
- Answer :
- Crystallography : Correlate lattice energy and packing density with detonation velocity (e.g., tighter packing increases energy density) .
- Conformational Analysis : Use Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonding or π-stacking) that stabilize the solid state .
- Detonation Modeling : Apply Becker-Kistiakowsky-Wilson (BKW) equations to predict performance based on crystal data .
Q. How can contradictory data on this compound’s stability in aqueous environments be resolved?
- Answer :
- Controlled Hydrolysis Studies : Systematically vary pH, temperature, and ionic strength to identify degradation products via LC-MS .
- Isotopic Labeling : Track fluorine and nitrogen isotopes (e.g., ¹⁵N) to distinguish hydrolysis pathways (e.g., NO₂ vs. C-F cleavage) .
- Meta-Analysis : Compare findings across studies using standardized protocols (e.g., OECD guidelines) to isolate experimental variables .
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
